molecular formula C6H5ClN4 B592060 7-chloro-1-methyl-1H-pyrazolo[4,3-d]pyrimidine CAS No. 923282-39-7

7-chloro-1-methyl-1H-pyrazolo[4,3-d]pyrimidine

Cat. No. B592060
CAS RN: 923282-39-7
M. Wt: 168.584
InChI Key: SNAXHGFEBGMQMG-UHFFFAOYSA-N
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Description

“7-chloro-1-methyl-1H-pyrazolo[4,3-d]pyrimidine” is a chemical compound that has been studied for its potential applications in various fields . It is a derivative of the pyrazolo[3,4-d]pyrimidine class of compounds .


Synthesis Analysis

The synthesis of pyrazolo[3,4-d]pyrimidine derivatives has been described in several studies . For instance, one method involves heating a solution of 4,6-dichloro-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine and aniline in absolute ethanol .


Molecular Structure Analysis

The molecular structure of “7-chloro-1-methyl-1H-pyrazolo[4,3-d]pyrimidine” is based on the pyrazolo[3,4-d]pyrimidine scaffold . This scaffold has been identified as a promising lead for targeting various biological targets .

Scientific Research Applications

  • It serves as a starting material in the synthesis of analogs of Formycin A, a nucleoside antibiotic, as shown by Griengl and Günzl (1984). This process involves various reactions, including methylation and reaction with N-bromosuccinimide, to create 3-bromomethyl-7-methoxy-1-methyl-1H-pyrazolo[4,3-d]pyrimidine, followed by treatment with ethylene glycol and ethanolic ammonia (Griengl & Günzl, 1984).

  • Drev et al. (2014) investigated the synthesis of 7-substituted pyrazolo[1,5-a]pyrimidine-3-carboxamides, starting from a related compound, methyl 7-hydroxypyrazolo[1,5-a]pyrimidine-3-carboxylate. The study focused on the regioselective synthesis and the tunable alkylation of secondary and tertiary amides derived from this compound (Drev et al., 2014).

  • Ogurtsov and Rakitin (2021) described the synthesis of 4-Chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine, highlighting its use as an intermediate for various disubstituted derivatives with potential pharmacological properties (Ogurtsov & Rakitin, 2021).

  • He et al. (2020) synthesized two novel pyrazolo[1,5-a]pyrimidine compounds with antibacterial activity. The study also explored their interactions with plasma proteins, providing insights into their potential pharmacological applications (He et al., 2020).

  • Xu et al. (2012) developed an 18F-labeled pyrazolo[1,5-a]pyrimidine derivative for tumor detection with positron emission tomography (PET), highlighting its stability and efficacy in biodistribution studies (Xu et al., 2012).

  • Reddy et al. (2014) developed a microwave-assisted strategy for synthesizing a series of 1H-pyrazolo[4,3-d]pyrimidin-7(6H)-ones, assessing their anticancer activity and revealing their potential as mTOR inhibitors (Reddy et al., 2014).

  • Ugarkar et al. (1984) prepared pyrazolo[3,4-d]pyrimidine-4(5H)-selone ribonucleosides as potential antiparasitic agents, demonstrating significant in vitro activity against certain viruses and tumor cells (Ugarkar et al., 1984).

Future Directions

The future directions for research on “7-chloro-1-methyl-1H-pyrazolo[4,3-d]pyrimidine” could involve further exploration of its potential applications in various fields, such as medicine and biology . For instance, its potential as an anticancer agent could be further investigated .

properties

IUPAC Name

7-chloro-1-methylpyrazolo[4,3-d]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5ClN4/c1-11-5-4(2-10-11)8-3-9-6(5)7/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNAXHGFEBGMQMG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=N1)N=CN=C2Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5ClN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80659434
Record name 7-Chloro-1-methyl-1H-pyrazolo[4,3-d]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80659434
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-chloro-1-methyl-1H-pyrazolo[4,3-d]pyrimidine

CAS RN

923282-39-7
Record name 7-Chloro-1-methyl-1H-pyrazolo[4,3-d]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80659434
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 7-chloro-1-methyl-1H-pyrazolo[4,3-d]pyrimidine
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